2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
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Overview
Description
2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of imidazole, piperidine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .
Scientific Research Applications
2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-methyl-1H-imidazole: Shares the imidazole moiety but lacks the piperidine and naphthyridine rings.
Piperidine-4-yl derivatives: Contain the piperidine ring but differ in other functional groups.
1,8-naphthyridine derivatives: Feature the naphthyridine moiety but vary in other substituents
Uniqueness
2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H23N5O2S/c1-3-23-13-18(21-14(23)2)27(25,26)24-11-8-15(9-12-24)17-7-6-16-5-4-10-20-19(16)22-17/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3 |
InChI Key |
FAWIWJBJKSAFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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